molecular formula C10H9ClO3 B13949382 5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde CAS No. 59893-26-4

5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde

Cat. No.: B13949382
CAS No.: 59893-26-4
M. Wt: 212.63 g/mol
InChI Key: MYCJGUWVMZIHCT-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and an oxiranylmethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions usually include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Large-scale reactors with efficient mixing capabilities

    Purification: Techniques such as distillation or recrystallization to obtain high-purity product

    Safety Measures: Proper handling of chemicals and waste management to ensure safety and environmental compliance

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Chloro-2-(2-oxiranylmethoxy)benzoic acid

    Reduction: 5-Chloro-2-(2-oxiranylmethoxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The aldehyde group can also participate in various biochemical reactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzaldehyde: Lacks the oxiranylmethoxy group, making it less reactive.

    2-(2-oxiranylmethoxy)benzaldehyde: Lacks the chlorine atom, affecting its chemical properties and reactivity.

    5-Chloro-2-(2-methoxymethoxy)benzaldehyde: Contains a methoxymethoxy group instead of an oxiranylmethoxy group, altering its reactivity.

Uniqueness

5-Chloro-2-(2-oxiranylmethoxy)benzaldehyde is unique due to the presence of both the chlorine atom and the oxiranylmethoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

59893-26-4

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

5-chloro-2-(oxiran-2-ylmethoxy)benzaldehyde

InChI

InChI=1S/C10H9ClO3/c11-8-1-2-10(7(3-8)4-12)14-6-9-5-13-9/h1-4,9H,5-6H2

InChI Key

MYCJGUWVMZIHCT-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)Cl)C=O

Origin of Product

United States

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